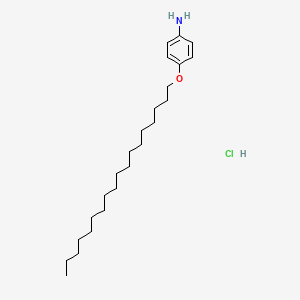
4-Octadecoxyaniline;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Octadecoxyaniline;hydrochloride is an organic compound that falls under the category of substituted anilines It is characterized by the presence of an octadecoxy group attached to the aniline ring, with the hydrochloride salt form enhancing its solubility in water
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecoxyaniline;hydrochloride typically involves the reaction of octadecoxybenzene with aniline in the presence of a catalyst. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or toluene. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems for the addition of reagents and control of reaction conditions further enhances the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Octadecoxyaniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aniline ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and their derivatives.
Substitution: Halogenated anilines and other substituted derivatives.
Applications De Recherche Scientifique
4-Octadecoxyaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Octadecoxyaniline;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
4-Octadecoxybenzene: Lacks the aniline group, making it less reactive in certain chemical reactions.
4-Octadecoxyphenol: Contains a hydroxyl group instead of an aniline group, leading to different chemical properties and applications.
4-Octadecoxyaniline: The base form without the hydrochloride salt, which affects its solubility and reactivity.
Uniqueness: 4-Octadecoxyaniline;hydrochloride is unique due to its combination of the octadecoxy group and the aniline moiety, along with the enhanced solubility provided by the hydrochloride salt. This makes it particularly versatile in various chemical reactions and applications.
Propriétés
Numéro CAS |
67355-53-7 |
|---|---|
Formule moléculaire |
C24H44ClNO |
Poids moléculaire |
398.1 g/mol |
Nom IUPAC |
4-octadecoxyaniline;hydrochloride |
InChI |
InChI=1S/C24H43NO.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24;/h18-21H,2-17,22,25H2,1H3;1H |
Clé InChI |
VILAQNAKZGMQPP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
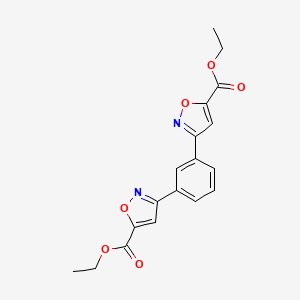
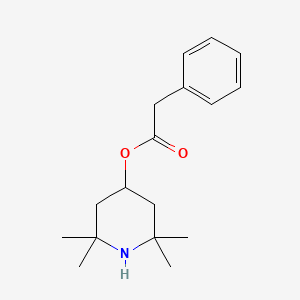
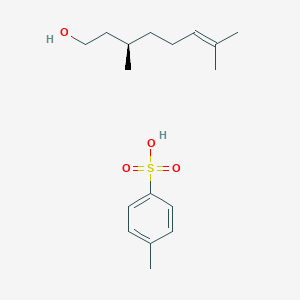
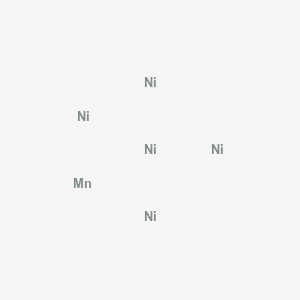



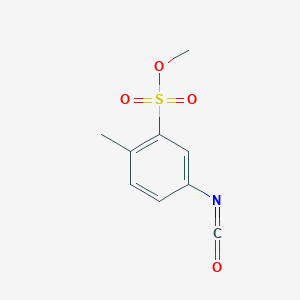
![N~2~-[4-(Diethylamino)-2-methylphenyl]-L-glutamine](/img/structure/B14467720.png)
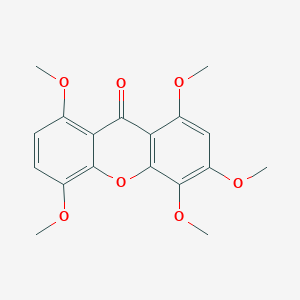
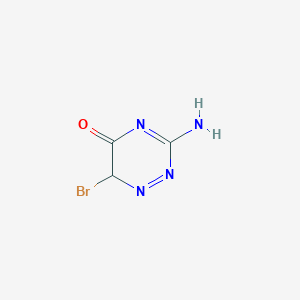
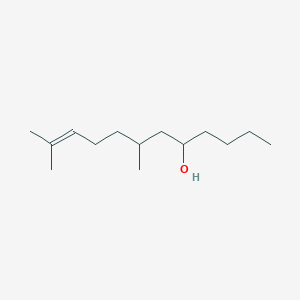
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
